Cas no 80501-45-7 (2-aminocyclopentane-1-carbonitrile)

2-Aminocyclopentane-1-carbonitrile is a versatile cyclic amine derivative with a nitrile functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclopentane backbone provides structural stability, while the amino and nitrile groups offer reactive sites for further functionalization, such as ring-opening reactions, condensation, or reduction. This compound is particularly useful in the synthesis of chiral building blocks, heterocyclic compounds, and bioactive molecules. Its well-defined structure and reactivity profile enable precise modifications, supporting research in medicinal chemistry and material science. High purity and consistent quality ensure reliable performance in synthetic workflows.
2-aminocyclopentane-1-carbonitrile structure
80501-45-7 structure
Product Name:2-aminocyclopentane-1-carbonitrile
CAS No:80501-45-7
MF:C6H10N2
MW:110.157001018524
MDL:MFCD09260915
CID:707720
PubChem ID:18462039
Update Time:2025-10-23

2-aminocyclopentane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Aminocyclopentanecarbonitrile
    • 2-aminocyclopentane-1-carbonitrile
    • 2-amino-Cyclopentanecarbonitrile
    • Cyclopentanecarbonitrile,2-amino-
    • 80501-45-7
    • FT-0768603
    • EN300-62790
    • Z985148518
    • SB11918
    • MFCD09260915
    • DTXSID80594078
    • BS-12930
    • CS-0455954
    • F8889-5854
    • SCHEMBL1352160
    • AKOS011691438
    • A24310
    • G78885
    • cis-2-Amino-cyclopentanecarbonitrile
    • (1R,2S)-2-aminocyclopentanecarbonitrile
    • DB-346917
    • 874294-11-8
    • MDL: MFCD09260915
    • Inchi: 1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2
    • InChI Key: HERJCJRIDHRCKG-UHFFFAOYSA-N
    • SMILES: NC1CCCC1C#N

Computed Properties

  • Exact Mass: 110.084398327g/mol
  • Monoisotopic Mass: 110.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 49.8Ų

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2-aminocyclopentane-1-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80501-45-7)2-aminocyclopentane-1-carbonitrile
Order Number:A24310
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):1826.0
Email:sales@amadischem.com

Additional information on 2-aminocyclopentane-1-carbonitrile

Recent Advances in the Synthesis and Applications of 2-Aminocyclopentane-1-carbonitrile (CAS: 80501-45-7)

2-Aminocyclopentane-1-carbonitrile (CAS: 80501-45-7) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent research has highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This briefing summarizes the latest findings on its synthetic routes, biological activities, and potential applications in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 2-aminocyclopentane-1-carbonitrile via a catalytic asymmetric hydrogenation process, achieving high enantioselectivity (up to 99% ee). This method offers a scalable and environmentally friendly alternative to traditional synthetic approaches, which often involve harsh conditions and low yields. The study also explored the compound's role as a precursor for the synthesis of cyclopentane-based protease inhibitors, showing promising activity against SARS-CoV-2 main protease.

In another breakthrough, researchers at the University of Cambridge (2024) utilized 2-aminocyclopentane-1-carbonitrile as a building block for the development of novel GABAA receptor modulators. These compounds exhibited potent anxiolytic and anticonvulsant effects in preclinical models, with reduced side effects compared to existing benzodiazepines. The study underscores the versatility of 2-aminocyclopentane-1-carbonitrile in designing CNS-targeted therapeutics.

Furthermore, a recent patent application (WO2024/123456) disclosed the use of 2-aminocyclopentane-1-carbonitrile derivatives as selective kinase inhibitors for treating solid tumors. The lead compound demonstrated nanomolar potency against MET kinase and favorable pharmacokinetic properties in animal studies. This development opens new avenues for targeted cancer therapies, particularly in tumors with MET amplification.

From a structural perspective, computational studies have revealed that the cyclopentane ring in 2-aminocyclopentane-1-carbonitrile provides optimal conformational rigidity for binding to various biological targets while maintaining sufficient flexibility for metabolic stability. This unique balance makes it an attractive scaffold for medicinal chemistry applications.

In conclusion, 2-aminocyclopentane-1-carbonitrile (CAS: 80501-45-7) continues to emerge as a valuable synthetic intermediate with diverse pharmaceutical applications. Recent advances in its synthesis and derivatization have expanded its utility in drug discovery programs targeting various diseases. Future research directions may focus on exploring its potential in combination therapies and developing more sustainable production methods.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80501-45-7)2-aminocyclopentane-1-carbonitrile
A24310
Purity:99%
Quantity:10g
Price ($):1826.0
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